molecular formula C14H10F2N2O3 B5705520 N-(2,6-difluorophenyl)-2-(2-nitrophenyl)acetamide

N-(2,6-difluorophenyl)-2-(2-nitrophenyl)acetamide

Cat. No.: B5705520
M. Wt: 292.24 g/mol
InChI Key: VDUBBIOBWCWULW-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of two aromatic rings, one substituted with fluorine atoms and the other with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 2,6-difluoroaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2,6-difluoroaniline and 2-aminophenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,6-difluoroaniline and 2-nitrobenzoic acid.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-(2-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of fluorinated aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)-2-(2-aminophenyl)acetamide: Similar structure but with an amine group instead of a nitro group.

    N-(2,6-dichlorophenyl)-2-(2-nitrophenyl)acetamide: Similar structure but with chlorine atoms instead of fluorine atoms.

Uniqueness

N-(2,6-difluorophenyl)-2-(2-nitrophenyl)acetamide is unique due to the presence of both fluorine and nitro groups, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in various redox reactions.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3/c15-10-5-3-6-11(16)14(10)17-13(19)8-9-4-1-2-7-12(9)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUBBIOBWCWULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=C(C=CC=C2F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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